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Compound of Interest

Compound Name: DBPR108

Cat. No.: B606979

DBPR108 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions for the experimental
use of DBPR108 in optimizing glycemic control.

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of DBPR108?

Al: DBPR108, also known as Prusogliptin, is a novel, potent, and highly selective dipeptidyl
peptidase-4 (DPP-4) inhibitor.[1][2][3][4][5] Its primary mechanism involves preventing the
enzymatic degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-
dependent insulinotropic polypeptide (GIP).[1][4] By inhibiting DPP-4, DBPR108 prolongs the
activity of GLP-1 and GIP, which in turn stimulates insulin secretion from pancreatic -cells in a
glucose-dependent manner and reduces glucagon secretion from a-cells.[1][4][6] This action
helps to regulate blood glucose levels, particularly postprandial glucose.[1]

Q2: What is the recommended clinical dosage and treatment duration for DBPR108 based on
clinical trials?

A2: Based on Phase Il and Phase lll clinical trials, the recommended dosage for DBPR108 is
100 mg once daily.[2][7] Clinical studies have evaluated treatment durations of 12, 24, and up
to 52 weeks.[7][8][9] A 12-week Phase Il study supported the 100 mg once-daily regimen for
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Phase Il development.[7] Phase lll trials have demonstrated efficacy and safety for up to 52
weeks of treatment.[9]

Q3: What level of glycemic control can be expected with DBPR108 treatment?

A3: In a 12-week monotherapy trial, DBPR108 at 100 mg once daily resulted in a mean
reduction in HbAlc of -0.75% from baseline.[7] In a 24-week study with DBPR108 as an add-
on therapy to metformin, the mean change in HbAlc from baseline was -0.70%.[2][8]
Furthermore, a 24-week monotherapy study showed a -0.63% change in HbAlc from baseline.
[9] The efficacy of DBPR108 was sustained for up to 52 weeks.[9]

Q4: What are the known safety and tolerability profiles of DBPR108?

A4: DBPR108 is generally well-tolerated.[2][8] The incidence of adverse events has been
shown to be similar to placebo and other DPP-4 inhibitors like sitagliptin.[7][9] It is not likely to
cause significant weight gain or hypoglycemia.[10] Mild hypoglycemia was noted in a 200 mg
dose group in one study.[7] No cardiovascular or renal events were observed in the
administration of DBPR108 in patients with type 2 diabetes.[2]

Troubleshooting Guides

Issue 1: High variability in plasma DPP-4 inhibition in animal models.

o Possible Cause 1: Inconsistent Drug Administration: Improper gavage technique or variable
food intake affecting absorption.

o Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. For
studies where food intake may interfere with absorption, consider fasting the animals for a
short period before dosing. Administer DBPR108 at the same time each day.

o Possible Cause 2: Pharmacokinetic Differences: Strain, sex, or age of the animal model can
significantly impact drug metabolism and clearance.

o Solution: Use a homogenous population of animals for your studies. If significant variability
persists, consider conducting a pilot pharmacokinetic study to determine the optimal
dosing regimen for your specific animal model.
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e Possible Cause 3: Sample Handling and Processing: Degradation of DPP-4 or the inhibitor
in blood samples due to improper handling.

o Solution: Collect blood samples using appropriate anticoagulant tubes (e.g., EDTA).
Process samples promptly and store plasma at -80°C until analysis. Ensure consistent
freeze-thaw cycles for all samples.

Issue 2: Lack of significant improvement in glucose tolerance in a diet-induced obese (DIO)
mouse model.

o Possible Cause 1: Insufficient Treatment Duration: The duration of DBPR108 treatment may
not be long enough to observe significant metabolic changes in a severely insulin-resistant
model.

o Solution: Based on clinical data showing significant effects from 4 weeks onwards,
consider extending the treatment duration in your preclinical model.[7] A pilot study with
staggered treatment endpoints may be beneficial.

o Possible Cause 2: Suboptimal Dosage: The dose of DBPR108 may be too low for the
specific DIO model.

o Solution: While a 0.1 mg/kg dose in combination with metformin has been shown to be
effective in DIO mice, a dose-response study may be necessary to determine the optimal
dose for your specific experimental conditions.[6]

» Possible Cause 3: Severity of Insulin Resistance: The DIO model may be too severely
insulin-resistant for a monotherapy to have a significant effect.

o Solution: Consider using DBPR108 in combination with another anti-diabetic agent, such
as metformin. Preclinical studies have shown a strong synergistic effect when DBPR108 is
combined with metformin.[6]

Quantitative Data Summary

Table 1: Summary of DBPR108 Monotherapy Clinical Trial Data
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Mean Percentage
. Treatment Change in of Patients
Trial Phase ) Dosage o Reference
Duration HbA1c from Achieving
Baseline HbAlc <7%
Phase Il 12 weeks 50 mg -0.51% 58.82% [7]
100 mg -0.75% 55.22% [7]
200 mg -0.57% 47.83% [7]
Placebo -0.04% 29.85% [7]
Phase I 24 weeks 100 mg -0.63% N/A [9]
52 weeks 100 mg -0.50% N/A 9]

Table 2: Summary of DBPR108 Add-on to Metformin Therapy Clinical Trial Data

Percentage
Mean )
] of Patients
) Treatment Change in o
Trial Phase . Dosage Achieving Reference
Duration HbAlc from
) HbAlc
Baseline
<7.0%
Phase Il 24 weeks 100 mg -0.70% 50.0% [2][8]
Placebo -0.07% 21.1% [2][8]

Experimental Protocols

Protocol 1: Evaluation of DBPR108 Efficacy in a Phase Il Clinical Trial (Monotherapy)

¢ Objective: To assess the efficacy and safety of DBPR108 monotherapy in treatment-naive

patients with type 2 diabetes.

o Study Design: A multicenter, randomized, double-blind, active and placebo-controlled study.

» Patient Population: Adult patients with type 2 diabetes who had not been using glucose-

lowering agents for the 8 weeks prior to the screening period.[9]
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e Treatment Arms:
o DBPR108 100 mg once daily
o Sitagliptin 100 mg once daily (active control)
o Placebo once daily

e Treatment Duration: 24-week double-blind treatment period, followed by a 28-week open-
label extension where all patients received DBPR108 100 mg once daily.[9]

e Primary Endpoint: Mean change in glycated hemoglobin (HbAlc) levels from baseline to
week 24.[9]

e Secondary Endpoints:
o Change in fasting plasma glucose and postprandial plasma glucose levels.
o Change in body weight.
o Incidence of adverse events.

» Data Analysis: The mean treatment difference between DBPR108 and placebo, and between
DBPR108 and sitagliptin, was calculated to determine superiority and non-inferiority,
respectively.[9]

Protocol 2: Preclinical Evaluation of DBPR108 in a Diet-Induced Obese (DIO) Mouse Model

o Objective: To determine the effect of DBPR108 on glucose tolerance in a preclinical model of
type 2 diabetes.

e Animal Model: Male C57BL/6J mice fed a high-fat diet for 12-16 weeks to induce obesity and
insulin resistance.

e Treatment Groups:

o Vehicle control (e.g., 0.5% methylcellulose)
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o DBPR108 (e.g., 0.1 mg/kg, oral gavage, once daily)
o Metformin (e.g., 50 or 100 mg/kg, oral gavage, once daily)

o DBPR108 (0.1 mg/kg) + Metformin (50 or 100 mg/kg)

e Treatment Duration: 4-8 weeks.

o Key Experiment: Oral Glucose Tolerance Test (OGTT):

[¢]

Fast mice for 6 hours.
o Administer the final dose of DBPR108 and/or Metformin.

o 30 minutes post-dosing, collect a baseline blood sample (t=0) from the tail vein to measure
blood glucose.

o Administer a 2 g/kg glucose solution via oral gavage.

o Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and
measure blood glucose levels.

o Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion
during the OGTT. Compare the AUC between treatment groups using an appropriate
statistical test (e.g., ANOVA).

Visualizations
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Caption: Signaling pathway of DBPR108 as a DPP-4 inhibitor.
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Caption: General workflow for a preclinical efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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